molecular formula C10H17FN2O5 B2390799 (2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid CAS No. 2470279-61-7

(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid

Cat. No. B2390799
CAS RN: 2470279-61-7
M. Wt: 264.253
InChI Key: WUKLZVZAGWSHGJ-NTSWFWBYSA-N
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Description

The compound “(2R,4S)-5-Amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid” is an impurity of Edoxaban, which is an oral anticoagulant drug and a direct factor Xa inhibitor .


Synthesis Analysis

The synthesis of this compound involves the use of a [Ru] catalyst (diiodo (p-cymene) ruthenium (II) dimer) and (R,R)-Me-Duphos in toluene, which is reacted at 65-70°C for one hour . This forms a chiral catalyst. The toluene solution of the chiral catalyst is then added into a clean hydrogenation kettle, followed by SM1 (763g), 202g triethylamine, and 16L methanol solvent . The reaction is carried out at 55°C for 12 hours under pressure . The reaction liquid is then filtered and concentrated, and the pure compound can be obtained by beating with n-hexane and ethyl acetate (1:1) .


Molecular Structure Analysis

The molecular formula of the compound is C23H29NO4 . The InChI code is InChI=1/C23H29NO4/c1-16 (21 (25)26)14-20 (24-22 (27)28-23 (2,3)4)15-17-10-12-19 (13-11-17)18-8-6-5-7-9-18/h5-13,16,20H,14-15H2,1-4H3, (H,24,27) (H,25,26)/t16-,20+/s3 .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound have been described in the Synthesis Analysis section. The conversion rate of reaction SM1 reached 99.99% .


Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a melting point of 145-147°C and a predicted boiling point of 582.6±50.0 °C . The predicted density is 1.115±0.06 g/cm3 . It is slightly soluble in chloroform, DMSO, and methanol .

Safety and Hazards

The compound is classified under GHS07 and the signal word is 'Warning’ . The hazard statements include H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

properties

IUPAC Name

(2R,4S)-5-amino-4-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17FN2O5/c1-10(2,3)18-9(17)13-6(8(15)16)4-5(11)7(12)14/h5-6H,4H2,1-3H3,(H2,12,14)(H,13,17)(H,15,16)/t5-,6+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUKLZVZAGWSHGJ-NTSWFWBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(C(=O)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](C[C@@H](C(=O)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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